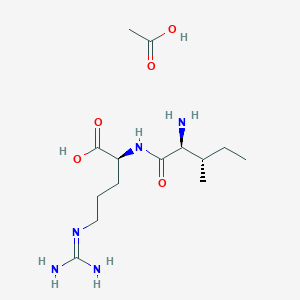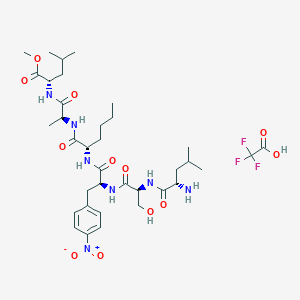![molecular formula C12H16FN B1450639 1-[(4-Fluoro-2-methylphenyl)methyl]pyrrolidine CAS No. 1872402-41-9](/img/structure/B1450639.png)
1-[(4-Fluoro-2-methylphenyl)methyl]pyrrolidine
Overview
Description
“1-[(4-Fluoro-2-methylphenyl)methyl]pyrrolidine” is a chemical compound with the CAS Number: 1872402-41-9 . It has a molecular weight of 193.26 . The IUPAC name for this compound is 1-(4-fluoro-2-methylbenzyl)pyrrolidine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H16FN/c1-10-8-12(13)5-4-11(10)9-14-6-2-3-7-14/h4-5,8H,2-3,6-7,9H2,1H3 . This indicates that the compound has a pyrrolidine ring attached to a 4-fluoro-2-methylphenyl group.Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 193.26 . It is recommended to be stored at a temperature of 28 C .Scientific Research Applications
High Glass Transition and Thermal Stability of New Pyridine-containing Polyimides
A diamine monomer containing pyridine and triphenylamine groups was synthesized, leading to the development of novel polyimides with high glass transition temperatures, mechanical, and thermal properties. These polyimides, including 1-[(4-Fluoro-2-methylphenyl)methyl]pyrrolidine derivatives, showed solubility in various organic solvents and could be cast into self-standing films with high tensile modulus and excellent thermal stability (Wang, Liou, Liaw, & Huang, 2008).
Pyrrolidines in Medicine and Industry
Pyrrolidines, a category which includes this compound, are crucial heterocyclic organic compounds with notable biological effects. They have applications in medicine, such as use in drugs, and in industry, for example, as dyes or agrochemical substances. This highlights the importance of studying the chemistry of pyrrolidines for modern science (Żmigrodzka et al., 2022).
Anti-HIV Potential of Pyrrolidine Derivatives
1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide, a compound structurally related to this compound, has been identified as a potential anti-human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitor. This finding suggests the potential utility of related pyrrolidine derivatives in HIV research and therapy (Tamazyan et al., 2007).
Synthesis of Novel Pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic Acid Derivatives
Research into pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives, which incorporate this compound, has shown promise in developing new antibacterial agents. These compounds exhibited potent in vitro antibacterial activity against quinolone-resistant Gram-positive clinical isolates (Asahina, Takei, Kimura, & Fukuda, 2008).
Safety and Hazards
properties
IUPAC Name |
1-[(4-fluoro-2-methylphenyl)methyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN/c1-10-8-12(13)5-4-11(10)9-14-6-2-3-7-14/h4-5,8H,2-3,6-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTNOAWGOOANKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CN2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








amine](/img/structure/B1450563.png)




![2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1450570.png)


